(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidinone ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the thiazolidinone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme functions and cellular pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features can be exploited to create polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or functional effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({3-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-({3-[4-(ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents and the resulting chemical properties. These features can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
623933-03-9 |
---|---|
Molecular Formula |
C26H25N3O2S2 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N3O2S2/c1-4-15-31-22-13-11-19(12-14-22)24-20(17-28(27-24)21-9-7-6-8-10-21)16-23-25(30)29(18(3)5-2)26(32)33-23/h4,6-14,16-18H,1,5,15H2,2-3H3/b23-16- |
InChI Key |
KAWBQGIAGLTNNJ-KQWNVCNZSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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